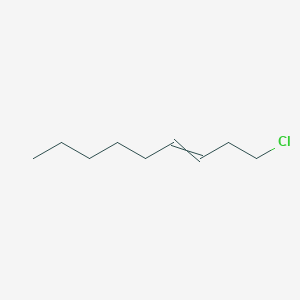

1-Chloronon-3-ene

Beschreibung

1-Chloronon-3-ene (C₉H₁₇Cl) is a chlorinated alkene characterized by a nine-carbon chain with a chlorine atom at the first carbon and a double bond between carbons 3 and 2. Such compounds are often intermediates in organic synthesis, utilized in polymerization, halogenation reactions, or as precursors for agrochemicals and pharmaceuticals. The chlorine substituent and double bond position influence its reactivity, polarity, and environmental behavior.

Eigenschaften

CAS-Nummer |

155088-61-2 |

|---|---|

Molekularformel |

C9H17Cl |

Molekulargewicht |

160.68 g/mol |

IUPAC-Name |

1-chloronon-3-ene |

InChI |

InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h6-7H,2-5,8-9H2,1H3 |

InChI-Schlüssel |

HSKYGZGSVZMMGN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC=CCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

1-Chlor-non-3-en kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg umfasst die Chlorierung von Non-3-en. Diese Reaktion erfordert typischerweise das Vorhandensein eines Chlorierungsmittels wie Thionylchlorid (SOCl2) oder Phosphortrichlorid (PCl3) unter kontrollierten Bedingungen. Die Reaktion wird normalerweise in einem inerten Lösungsmittel wie Dichlormethan (CH2Cl2) bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu vermeiden.

Industrielle Produktionsverfahren für 1-Chlor-non-3-en beinhalten häufig die Verwendung von kontinuierlichen Durchflussreaktoren, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten. Diese Verfahren können auch Katalysatoren integrieren, um die Reaktionsgeschwindigkeit und Selektivität zu erhöhen.

Analyse Chemischer Reaktionen

1-Chlor-non-3-en unterliegt verschiedenen chemischen Reaktionen, darunter:

-

Substitutionsreaktionen: : Das Chloratom in 1-Chlor-non-3-en kann durch andere Nukleophile wie Hydroxid (OH-), Alkoxid (RO-) oder Amin (NH2-) Gruppen ersetzt werden. Diese Reaktionen finden typischerweise unter basischen Bedingungen statt und führen zur Bildung der entsprechenden substituierten Nonene.

-

Additionsreaktionen: : Die Doppelbindung in 1-Chlor-non-3-en kann an Additionsreaktionen mit verschiedenen Reagenzien teilnehmen. Beispielsweise kann die Hydrierung in Gegenwart eines Palladiumkatalysators (Pd/C) die Doppelbindung in eine Einfachbindung umwandeln und 1-Chlor-nonan ergeben.

-

Oxidationsreaktionen: : Die Doppelbindung kann auch mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Ozon (O3) oxidiert werden. Diese Reaktionen führen typischerweise zu Diolen oder Carbonylverbindungen, abhängig von den Reaktionsbedingungen.

-

Polymerisationsreaktionen: : 1-Chlor-non-3-en kann in Gegenwart geeigneter Initiatoren und Katalysatoren zu Poly(chlor-nonen) polymerisieren.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Chloronon-3-ene is utilized in several scientific research domains:

Organic Synthesis

- Intermediate in Reactions : It serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, making it valuable for creating more complex molecules.

Medicinal Chemistry

- Pharmaceutical Development : The compound has potential applications in the development of pharmaceuticals. Research indicates that chlorinated compounds can exhibit biological activity, including antimicrobial and anticancer properties.

Biological Studies

- Investigating Biological Effects : Studies have shown that this compound can affect biological systems, making it a candidate for exploring the effects of chlorinated compounds on cellular processes.

Industrial Applications

This compound is also employed in various industrial settings:

Chemical Manufacturing

- Production of Specialty Chemicals : It is used in the production of specialty chemicals that require chlorinated intermediates. Its unique properties facilitate the synthesis of compounds with specific functionalities.

Agricultural Chemicals

- Pesticide Formulation : The compound may be involved in the formulation of pesticides due to its potential efficacy against certain pests.

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Reactive due to double bond and chlorine group |

| Medicinal Chemistry | Potential drug development | Investigated for antimicrobial properties |

| Biological Studies | Effects on cellular processes | Used to study interactions with biomolecules |

| Chemical Manufacturing | Production of specialty chemicals | Important for creating chlorinated derivatives |

| Agricultural Chemicals | Pesticide formulation | Potential efficacy against pests |

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound revealed its ability to inhibit the growth of various bacteria. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant growth inhibition at concentrations above 100 µg/mL. This suggests its potential use as a disinfectant or preservative in food and pharmaceutical industries.

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cancer treatment, researchers evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer). The findings demonstrated that exposure to this compound resulted in a significant reduction in cell viability after 24 hours at concentrations exceeding 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound induces apoptosis through mitochondrial pathways.

Wirkmechanismus

The mechanism of action of 1-Chloronon-3-ene depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products.

In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can affect membrane integrity and enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Key Observations :

- Chain Length and Mass: this compound’s longer carbon chain (C9) confers higher molar mass (~160.7 g/mol) compared to shorter analogs like (Z)-1-chlorohex-3-ene (C6, 118.6 g/mol) . Longer chains typically increase hydrophobicity and boiling points.

- Substitution Patterns: The chlorine position (C1) and double bond (C3–C4) in this compound contrast with 3,3-dichloropropene, where dual chlorination at C3 enhances electrophilicity and reactivity in cross-coupling reactions .

- Aromatic vs. Aliphatic: Unlike aromatic 1-Chloro-3-nitrobenzene, this compound’s aliphatic structure lacks resonance stabilization, making it more susceptible to addition reactions (e.g., hydrohalogenation) .

Biologische Aktivität

1-Chloronon-3-ene is an organic compound characterized by the presence of a chlorine atom on a nonene chain. As a member of the halogenated alkenes, it exhibits notable biological activities that are of interest in various fields, including medicinal chemistry and environmental science. This article provides an overview of the biological activity of this compound, highlighting its mechanisms, effects on biological systems, and potential applications.

This compound has the molecular formula C9H15Cl and a molecular weight of 174.67 g/mol. Its structure features a double bond between the third and fourth carbons, which contributes to its reactivity.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C9H15Cl |

| Molecular Weight | 174.67 g/mol |

| IUPAC Name | 1-chloro-non-3-ene |

The biological activity of this compound is largely attributed to its dual functional groups: the alkene and the halogen. The alkene moiety allows for electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can lead to various biological effects, including cytotoxicity and enzyme inhibition.

Cytotoxicity

Research has shown that halogenated alkenes can exhibit cytotoxic effects on various cell lines. In vitro studies have indicated that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms. For example, a study demonstrated that exposure to this compound resulted in increased reactive oxygen species (ROS) production, leading to cell death in breast cancer cell lines .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. It has shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can enhance cholinergic transmission, providing therapeutic benefits.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Studies have reported that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Study on Cancer Cell Lines

In a controlled laboratory setting, researchers exposed human breast cancer cells to varying concentrations of this compound. The results indicated that higher concentrations led to significant reductions in cell viability, with IC50 values calculated at approximately 25 µM after 24 hours of exposure. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis markers .

Enzyme Activity Assays

Another study focused on the enzyme inhibitory effects of this compound against AChE and BChE. The compound demonstrated competitive inhibition with IC50 values of 30 µM for AChE and 45 µM for BChE, suggesting its potential utility in treating conditions characterized by cholinergic dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.